molecular formula C7H7NO B1332963 2-Methylisonicotinaldehyde CAS No. 63875-01-4

2-Methylisonicotinaldehyde

Cat. No. B1332963
CAS RN: 63875-01-4
M. Wt: 121.14 g/mol
InChI Key: SUMAWDZJEIQACJ-UHFFFAOYSA-N
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Description

2-Methylisonicotinaldehyde, also known as 2-methylpyridine-4-carbaldehyde, is a chemical compound with the molecular formula C7H7NO . It has a molecular weight of 121.14 g/mol . The compound is colorless to yellow to brown in appearance .


Molecular Structure Analysis

The IUPAC name for 2-Methylisonicotinaldehyde is 2-methylpyridine-4-carbaldehyde . The InChI representation is InChI=1S/C7H7NO/c1-6-4-7(5-9)2-3-8-6/h2-5H,1H3 . The Canonical SMILES representation is CC1=NC=CC(=C1)C=O .


Physical And Chemical Properties Analysis

2-Methylisonicotinaldehyde has a density of 1.1±0.1 g/cm³ . Its boiling point is 210.7±20.0 °C at 760 mmHg . The compound has a vapour pressure of 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.7±3.0 kJ/mol . The flash point is 85.5±29.2 °C . The index of refraction is 1.563 .

Scientific Research Applications

Hydrogen Bonds and Conformational Analysis

Research by Szafran, Katrusiak, and Dega-Szafran (2006) explores the crystal structure of bis(1-methylisonicotinate) hydrochloride monohydrate, revealing insights into hydrogen bonding and electrostatic interactions. This study is significant for understanding the molecular interactions and stability of compounds related to 2-Methylisonicotinaldehyde (Szafran, Katrusiak, & Dega-Szafran, 2006).

Metabolic Fate in Microbial Systems

Wright and Cain (1972) investigated the metabolic fate of N-methylisonicotinic acid (related to 2-Methylisonicotinaldehyde) in microbial systems. Their study contributes to understanding how certain microorganisms metabolize pyridinium compounds, which is relevant for environmental biodegradation processes (Wright & Cain, 1972).

Role in Biochemistry and Toxicology

Kalapos (1999) provided an extensive overview of methylglyoxal research, extending from chemistry to biological implications. This research is pertinent in understanding the broader metabolic and toxicological roles of compounds like 2-Methylisonicotinaldehyde in various species (Kalapos, 1999).

Applications in Synthesis

Research by Pace et al. (2012) on 2-Methyl-tetrahydrofuran highlights the use of biomass-derived solvents in synthesis, which can be related to the application of 2-Methylisonicotinaldehyde in organic chemistry and pharmaceuticals (Pace et al., 2012).

Radiotracer Development

Somawardhana et al. (1991) discussed the synthesis of radiotracers including methyl 2-[123I]-iodoisonicotinate, demonstrating the potential of derivatives of 2-Methylisonicotinaldehyde in medical imaging and diagnosis (Somawardhana et al., 1991).

Oxidation and Environmental Degradation

Orpin, Knight, and Evans (1972) explored the bacterial oxidation of N-methylisonicotinate, shedding light on the environmental breakdown and potential bioremediation applications of related compounds (Orpin, Knight, & Evans, 1972).

properties

IUPAC Name

2-methylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-6-4-7(5-9)2-3-8-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMAWDZJEIQACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376651
Record name 2-METHYLISONICOTINALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylisonicotinaldehyde

CAS RN

63875-01-4
Record name 2-METHYLISONICOTINALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpyridine-4-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of N,N-dimethyl-2-(2-methyl-4-pyridyl)ethenamine (6.4 g, 39 mmol) in methanol (25 ml) was added dropwise to a mixture of sodium periodate (25.2 g, 117 mmol) and methanol (25 ml) at room temperature. The mixture was stirred at the same temperature for 1 hr. The precipitates were filtered off, and the filtrate was concentrated. The residue was combined with water and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over magnesium sulfate. The solvent was evaporated to give the titled compound (3.7 g, 78%).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

A solution of n-butyllithium (1.6 M solution in hexanes, 6.32 mL, 12.6 mmol) in THF (50 mL) was cooled to −78° C. A solution of 4-bromo-2-methyl-pyridine (2.00 g, 11.6 mmol.) in anhydrous THF (5 mL) was added. The resulting mixture was stirred for 5 minutes, then anhydrous N,N dimethylformamide (3.39 g, 46.4 mmol,) was added. The solution was stirred for 90 min at −78° C. and quenched with saturated aqueous NH4Cl solution (30 mL). The reaction mixture was warmed to room temperature. The mixture was extracted with ethyl acetate (3×100 mL), and the combined organic phase was washed with brine (100 mL) and dried over anhydrous Na2SO4. The solvent was evaporated under reduced pressure to give 2-methyl-pyridine-4-carbaldehyde. Yield: 1.20 g, (85%).
Quantity
6.32 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
3.39 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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